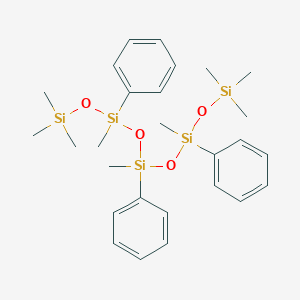

3,5,7-Triphenylnonamethylpentasiloxane

Overview

Description

3,5,7-Triphenylnonamethylpentasiloxane is a chemical compound with the formula C27H42O4Si5 . It is a liquid substance that belongs to the organosiloxane family .

Synthesis Analysis

The synthesis of this compound involves Trisiloxane, 1,5-dichloro-1,3,5-trimethyl-1,3,5-triphenyl- and Potassium trimethylsilanolate .Molecular Structure Analysis

The molecular formula of this compound is C27H42O4Si5 . Its molecular weight is 571.05 .Physical And Chemical Properties Analysis

This compound is a liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 489.1±28.0 °C at 760 mmHg . The melting point is less than 0°C . The flash point is 216.6±24.4 °C .Scientific Research Applications

Ring-Opening Reactions and Isomerization

In the study of ring-opening reactions, the use of complexes like "3,5,7-Triphenylnonamethylpentasiloxane" is significant. For instance, Zeldin and Mehta (1999) demonstrated how molecular complexes act as catalysts in opening cyclic siloxane oligomers, leading to the production of linear oligomers which can then be transformed into various isomeric forms. This has implications for synthesizing specific siloxane-based structures for diverse applications (Zeldin & Mehta, 1999).

Cross-Coupling Reactions

Triphenylphosphine derivatives, closely related to "this compound," are used in Suzuki-Miyaura cross-coupling reactions. Snelders et al. (2008) found that specific triphenylphosphine derivatives enhance the rate of these reactions, showcasing the compound's utility in facilitating complex organic synthesis processes (Snelders et al., 2008).

Electrochemical and Electrochromic Studies

Compounds like "this compound" are also studied for their electrochemical properties. Hsiao and Wu (2016) explored the properties of triphenylamine-based polyamides, which exhibit promising features for electrochromic applications. These materials can change color under different electric potentials, making them useful in various electronic display technologies (Hsiao & Wu, 2016).

Photophysical Properties and Luminescence

The photophysical properties of siloxane compounds, including those structurally similar to "this compound," are of interest in material science. Itoh and Yang (2002) investigated the emission quantum yields of siloxane copolymers, which are essential for understanding their applications in optoelectronic devices (Itoh & Yang, 2002).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3,5,7-Triphenylnonamethylpentasiloxane are currently unknown. This compound is a type of organosiloxane, a class of silicon-based polymers that have a wide range of applications due to their thermal stability, low toxicity, and resistance to oxidation . .

Mode of Action

As an organosiloxane, it may interact with biological systems through hydrophobic interactions or by modifying the properties of cell membranes

Pharmacokinetics

As an organosiloxane, it is likely to have good thermal stability and resistance to oxidation , which could influence its pharmacokinetic properties.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the presence of other chemicals, temperature, pH, and the specific biological environment could all potentially affect the action, efficacy, and stability of this compound .

properties

IUPAC Name |

trimethyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4Si5/c1-32(2,3)28-34(7,25-19-13-10-14-20-25)30-36(9,27-23-17-12-18-24-27)31-35(8,29-33(4,5)6)26-21-15-11-16-22-26/h10-24H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBSNUICNVAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698654 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6689-19-6 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)